3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is a complex organic compound known for its unique chemical structure and properties. This compound features a 1,2,4-oxadiazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a 2-(methylsulfonyl)phenyl group. The presence of trifluoromethyl groups and the oxadiazole ring contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with 2-(methylsulfonyl)benzoic acid under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl groups or the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with trifluoromethyl groups, used in organic synthesis and as a reagent in chemical reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but with an isocyanate group, used in the synthesis of polymers and other materials.
Uniqueness
3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which impart distinct chemical and physical properties. The combination of these groups with the oxadiazole ring enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O3S/c1-29(26,27)13-5-3-2-4-12(13)15-24-14(25-28-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSDIDONWTWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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